ACC2 vs. ACC1 Selectivity: A 70-Fold Isoform Preference
In head-to-head inhibition assays against the two human Acetyl-CoA Carboxylase isoforms, 2'-cyano-2-phenylacetophenone demonstrates a stark preference for ACC2. The compound inhibits ACC2 with an IC50 of 4.30 nM, whereas its activity against ACC1 is significantly lower, with an IC50 of 303 nM [1]. This establishes a 70.5-fold selectivity for the ACC2 isoform over ACC1 in this in vitro assay system.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.30 nM (ACC2) |
| Comparator Or Baseline | IC50 = 303 nM (ACC1) |
| Quantified Difference | 70.5-fold greater potency for ACC2 |
| Conditions | Inhibition of recombinant human ACC1/ACC2 assessed as reduction in conversion of acetyl-CoA to malonyl-CoA incubated for 1-3 hrs with substrate by MALDI. |
Why This Matters
This quantitative isoform selectivity is crucial for procurement in metabolic disease research, as ACC2-specific inhibition is a distinct therapeutic hypothesis from pan-ACC inhibition, directly impacting assay design and target validation studies.
- [1] BindingDB. Entry BDBM50462062 (CHEMBL4225659). Retrieved April 21, 2026. View Source
